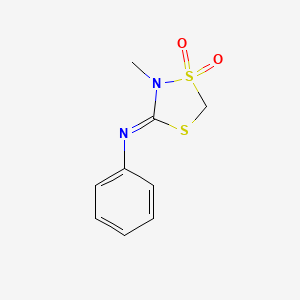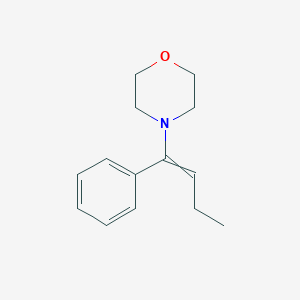![molecular formula C14H14O5 B14489644 (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate CAS No. 65825-50-5](/img/structure/B14489644.png)
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate: is a complex organic compound featuring a bicyclic structure with hydroxyl groups and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the hydroxyl groups.
Esterification: The hydroxylated bicyclic compound is then esterified with benzoic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the bicyclic core or the ester group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or modified bicyclic structures.
科学的研究の応用
Chemistry: : The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis. Biology Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects. Industry : Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate exerts its effects depends on its interaction with molecular targets. The hydroxyl groups and the ester functionality allow it to participate in hydrogen bonding and other interactions with proteins or enzymes, potentially affecting their activity and function.
類似化合物との比較
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl propionate: Similar structure but with a propionate ester.
Uniqueness: The presence of the benzoate ester in (2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate provides unique chemical properties, such as increased stability and potential for specific interactions with biological targets, distinguishing it from its acetate and propionate counterparts.
特性
CAS番号 |
65825-50-5 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC名 |
(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate |
InChI |
InChI=1S/C14H14O5/c15-10-6-7-11(16)14(12(10)19-14)8-18-13(17)9-4-2-1-3-5-9/h1-7,10-12,15-16H,8H2 |
InChIキー |
HQQFACAHYPKYTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC23C(C=CC(C2O3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)



![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)



